molecular formula C26H17BrN2O7S B2476822 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate CAS No. 331254-36-5

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate

Cat. No.: B2476822
CAS No.: 331254-36-5
M. Wt: 581.39
InChI Key: HYSJGCGPDPTPMU-UHFFFAOYSA-N
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Description

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that features a bromine atom, a nitrophenyl sulfonyl group, and a benzamido group attached to a phenyl benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the nitrophenyl sulfonyl group is carried out through a sulfonylation reaction using 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamido linkage, which is typically achieved through an amide coupling reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or sulfonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amine, resulting in 2-bromo-4-(N-((3-aminophenyl)sulfonyl)benzamido)phenyl benzoate.

    Oxidation: Formation of oxidized derivatives, potentially including sulfonic acids or N-oxides.

Scientific Research Applications

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group diversity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(N-((4-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
  • 2-chloro-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
  • 2-bromo-4-(N-((3-methylphenyl)sulfonyl)benzamido)phenyl benzoate

Uniqueness

2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is unique due to the specific positioning of the bromine atom and the nitrophenyl sulfonyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[4-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-bromophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrN2O7S/c27-23-17-20(14-15-24(23)36-26(31)19-10-5-2-6-11-19)28(25(30)18-8-3-1-4-9-18)37(34,35)22-13-7-12-21(16-22)29(32)33/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSJGCGPDPTPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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